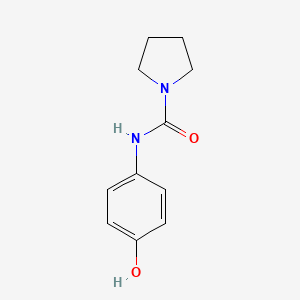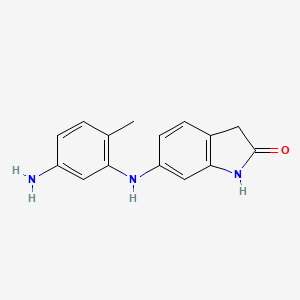
Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate is a chemical compound with the molecular formula C14H18N2O4. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a quinazoline core with two ester groups at positions 2 and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of diethyl malonate with an appropriate amine, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate
- Diethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Diethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylate
Uniqueness
Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C14H18N2O4 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
diethyl 5,6,7,8-tetrahydroquinazoline-2,4-dicarboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-3-19-13(17)11-9-7-5-6-8-10(9)15-12(16-11)14(18)20-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
PBFVYSYHLIFFRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NC2=C1CCCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13054875.png)
![Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13054880.png)
![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
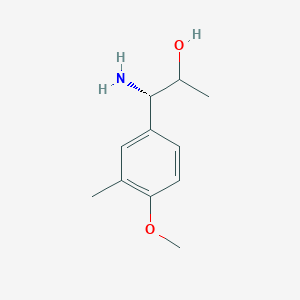
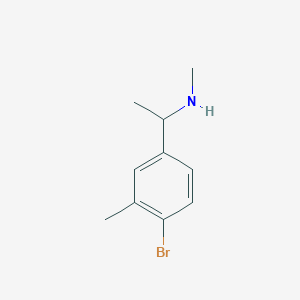
![Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13054904.png)


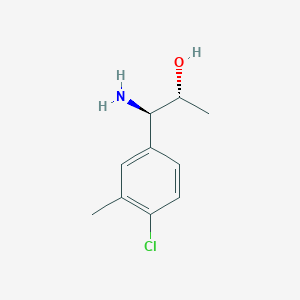
![2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B13054926.png)
![2-((Benzyloxy)carbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13054931.png)
